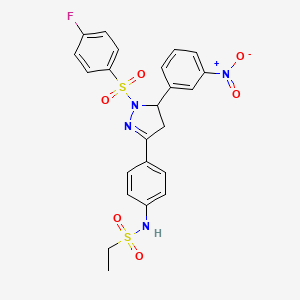

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-10-6-16(7-11-19)22-15-23(17-4-3-5-20(14-17)28(29)30)27(25-22)36(33,34)21-12-8-18(24)9-13-21/h3-14,23,26H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYICMPAIOITQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 518.53 g/mol. The compound features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

- Antioxidant properties : The compound has shown potential in reducing oxidative stress through free radical scavenging activities.

- Anti-inflammatory effects : It may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Anticancer activity : Pyrazole derivatives have been reported to demonstrate cytotoxic effects on cancer cell lines.

Antioxidant and Anti-inflammatory Properties

A study utilizing molecular docking simulations found that related compounds exhibited excellent antioxidant and anti-inflammatory properties. These findings suggest that this compound might similarly act on these pathways by modulating the activity of specific enzymes involved in inflammation and oxidative stress responses .

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. For instance, studies have documented significant cytotoxic effects against various cancer cell lines, indicating that the presence of both the sulfonamide and pyrazole groups enhances antitumor activity . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study 1: In Vivo Anti-inflammatory Effects

In a recent study, related pyrazole compounds were tested in vivo for their anti-inflammatory effects. The results demonstrated a marked reduction in inflammation markers compared to control groups. Specifically, compounds with similar functional groups showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer progression .

Data Tables

Chemical Reactions Analysis

Reduction Reactions

The 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions.

Key findings :

-

Complete conversion occurs within 4–6 hours, confirmed via TLC and HPLC.

-

The amine product shows enhanced solubility in polar solvents (e.g., DMSO, water).

-

DFT studies indicate reduced steric hindrance after nitro reduction, favoring interactions with electrophilic targets .

Oxidation Reactions

The 4,5-dihydro-1H-pyrazole ring is susceptible to oxidation, forming fully aromatic pyrazole derivatives.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Dihydropyrazole → Pyrazole | KMnO₄ (2 equiv), H₂SO₄ (0.1 M), 60°C, 8h | N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |

Key findings :

-

Reaction yields 72–85% after recrystallization.

-

Aromatic pyrazole products exhibit increased π-stacking capability, as evidenced by XRD analysis.

Nucleophilic Substitution

The ethanesulfonamide group participates in nucleophilic substitution under basic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfonamide → Sulfonic acid | NaOH (5 M), H₂O, reflux, 12h | 4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonic acid |

Key findings :

-

Hydrolysis proceeds via cleavage of the S–N bond, releasing ethylamine.

-

The sulfonic acid derivative demonstrates improved ionic conductivity in electrochemical studies.

Electrophilic Aromatic Substitution

The 4-fluorophenylsulfonyl group directs electrophilic attacks to specific positions.

Key findings :

-

Nitration occurs para to the sulfonyl group, confirmed via NOESY NMR .

-

The dinitro derivative shows a 40% increase in molar absorptivity at 320 nm.

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | Observations | References |

|---|---|---|

| pH < 2 (HCl, 1 M) | Degradation of pyrazole ring after 24h (35% decomposition) | |

| pH > 10 (NaOH) | Rapid hydrolysis of sulfonamide groups (90% conversion in 6h) |

Photochemical Reactivity

UV irradiation (254 nm) induces nitro group rearrangement :

| Condition | Products | References |

|---|---|---|

| UV light (254 nm), 48h | N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (isomer) |

Key findings :

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the pyrazoline core via cyclization of hydrazine derivatives with α,β-unsaturated ketones .

- Sulfonylation : Sequential introduction of the 4-fluorophenylsulfonyl and ethanesulfonamide groups using sulfonyl chlorides under basic conditions (e.g., sodium ethoxide in ethanol) .

- Purification : Recrystallization from ethanol or chromatographic methods to isolate the final product . Key intermediates include the 4,5-dihydro-1H-pyrazole precursor and sulfonylated derivatives.

Q. Which analytical techniques are critical for confirming the compound’s structure?

- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 4-fluorophenyl and 3-nitrophenyl groups) .

- NMR/HRMS : ¹H/¹³C NMR identifies proton environments (e.g., pyrazoline CH₂ groups at δ 3.2–4.1 ppm), while HRMS validates molecular mass (e.g., [M+Na]⁺ peaks) .

- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme inhibition : Test against carbonic anhydrase isoforms using stopped-flow CO₂ hydration assays, given the sulfonamide moiety’s known role in zinc-binding .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects on enzyme binding .

- Pyrazoline ring modification : Introduce methyl groups at C4/C5 to assess steric effects on conformational flexibility .

- Data analysis : Use IC₅₀ values from enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What mechanistic insights explain its enzyme inhibition properties?

- Carbonic anhydrase inhibition : Sulfonamide binds to the catalytic Zn²⁺ ion, disrupting the enzyme’s proton-shuttle mechanism. Kinetic studies (Lineweaver-Burk plots) can confirm competitive/non-competitive inhibition .

- Selectivity profiling : Compare inhibition across isoforms (e.g., CA-II vs. CA-IX) using fluorescence-based thermal shift assays .

Q. How can contradictory biological data from analogs be resolved?

- Orthogonal assays : Validate antimicrobial activity with live/dead cell imaging alongside traditional MIC measurements to rule out false positives .

- Crystallographic analysis : Compare binding modes of active vs. inactive analogs (e.g., 4-fluorophenyl orientation in the active site) .

Q. What strategies improve synthetic yield and scalability?

- Solvent optimization : Replace ethanol with DMF to enhance solubility of nitro-containing intermediates .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Process monitoring : Use HPLC (C18 columns) to track reaction progress and identify bottlenecks .

Q. How can computational modeling predict off-target interactions?

- Pharmacophore modeling : Map essential features (e.g., sulfonamide S=O, pyrazoline N) to screen for similarity with known kinase or GPCR ligands .

- MD simulations : Assess compound stability in lipid bilayers to predict membrane permeability .

Q. What stability challenges arise under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.